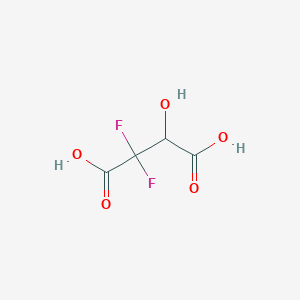

2,2-Difluoro-3-hydroxybutanedioic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4F2O5 |

|---|---|

Molecular Weight |

170.07 g/mol |

IUPAC Name |

2,2-difluoro-3-hydroxybutanedioic acid |

InChI |

InChI=1S/C4H4F2O5/c5-4(6,3(10)11)1(7)2(8)9/h1,7H,(H,8,9)(H,10,11) |

InChI Key |

HTUDBLMLRGFTLU-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)(C(C(=O)O)(F)F)O |

Origin of Product |

United States |

Significance of Difluorinated Carboxylic Acids in Chemical Synthesis

The strategic incorporation of fluorine into organic molecules is a widely used tactic in drug design and materials science. nih.gov Difluorinated carboxylic acids, in particular, are of substantial interest as versatile building blocks and as bioisosteres for the carboxylic acid group. hokudai.ac.jpucc.ie

The introduction of two fluorine atoms onto the carbon atom adjacent to a carboxyl group (the α-carbon) profoundly influences the molecule's physicochemical properties. Fluorine's high electronegativity leads to a strong electron-withdrawing inductive effect, which can significantly increase the acidity (lower the pKa) of the carboxylic acid moiety. This alteration can impact how the molecule interacts with biological targets, such as enzymes or receptors.

In medicinal chemistry, replacing hydrogen atoms with fluorine is a common strategy to enhance metabolic stability, binding affinity, and membrane permeability. researchgate.net The carboxylic acid functional group is a key component in the pharmacophores of numerous drugs but can also be associated with poor metabolic stability or limited ability to cross biological membranes. ucc.ienih.gov Utilizing fluorinated structures as bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—can circumvent these issues. nih.govresearchgate.net For instance, the replacement of a standard carboxylic acid with a difluorinated counterpart can alter lipophilicity and permeability, which may be desirable in drug development. nih.gov

Table 1: Comparative Physicochemical Properties of Carboxylic Acids and Fluorinated Analogues : Note: Data presented is illustrative of general trends observed when incorporating fluorine and may not represent specific compounds.

| Property | Typical Carboxylic Acid | Effect of α,α-Difluorination | Rationale |

|---|---|---|---|

| Acidity (pKa) | Higher (less acidic) | Lower (more acidic) | Strong electron-withdrawing effect of fluorine atoms stabilizes the carboxylate anion. |

| Lipophilicity (logP) | Generally lower | Can increase or decrease | Dependent on the overall molecular structure, but the C-F bond can increase lipophilicity. |

| Metabolic Stability | Susceptible to metabolism | Generally increased | The carbon-fluorine bond is stronger than the carbon-hydrogen bond, resisting enzymatic cleavage. nih.gov |

| Hydrogen Bonding | Acts as H-bond acceptor | Can act as a weak H-bond donor (C-F---H) and acceptor. | The polarized C-F bond can participate in non-covalent interactions. |

Context of Hydroxylated Butanedioic Acid Derivatives in Organic and Biochemical Sciences

Butanedioic acid, commonly known as succinic acid, and its hydroxylated derivatives are central to biochemistry. The most prominent example is hydroxybutanedioic acid, or malic acid, a dicarboxylic acid that plays a crucial role in cellular respiration. atamanchemicals.com

Malic acid is a key intermediate in the citric acid cycle (or Krebs cycle), a series of chemical reactions used by all aerobic organisms to release stored energy. nih.gov In this cycle, L-malate is formed by the hydration of fumarate (B1241708) and is subsequently oxidized to oxaloacetate. atamanchemicals.com Beyond its role in energy metabolism, malic acid and its derivatives are involved in various other physiological processes, including the C4 carbon fixation pathway in plants. atamanchemicals.com

The hydroxylation of molecules is a fundamental transformation in both organic synthesis and biological systems. mdpi.com In biochemistry, hydroxylation reactions, often catalyzed by dioxygenase enzymes, are critical for processes ranging from collagen synthesis to the regulation of protein stability. nih.govnih.gov The introduction of a hydroxyl (-OH) group can increase a molecule's polarity and its capacity for hydrogen bonding, thereby altering its solubility and interactions with other molecules. Hydroxylated amino acids and their derivatives, for example, are vital for various biological functions and serve as building blocks for pharmaceuticals. mdpi.com

Table 2: Examples of Hydroxylated Butanedioic Acid Derivatives and Their Roles

| Compound Name | Structure | Role/Significance |

|---|---|---|

| L-Malic Acid | HOOC-CH(OH)-CH₂-COOH | Intermediate in the citric acid cycle; involved in energy metabolism. nih.gov |

| Hydroxyaspartic acid | HOOC-CH(OH)-CH(NH₂)-COOH | A non-proteinogenic amino acid found in microorganisms; serves as a building block in organic synthesis. mdpi.com |

| Fumaric Acid | HOOC-CH=CH-COOH | Precursor to L-malic acid in the citric acid cycle via hydration. atamanchemicals.com |

Research Trajectories and Academic Relevance of 2,2 Difluoro 3 Hydroxybutanedioic Acid

While extensive, dedicated research on 2,2-Difluoro-3-hydroxybutanedioic acid is not widely documented in publicly available literature, its structure suggests significant academic relevance as a target for synthesis and investigation. The compound represents a fluorinated analogue of the biochemically vital molecule, malic acid. The synthesis of fluorinated analogues of biologically active compounds is a well-established research trajectory aimed at creating molecules with modified or enhanced properties. nih.gov

The academic interest in this compound stems from its potential to serve as:

A Mechanistic Probe: As an analogue of malic acid, it could be used to study the active sites of enzymes in the citric acid cycle, such as malate (B86768) dehydrogenase. The difluoro group at the C2 position would drastically alter the electronic environment compared to the C-H bonds in malic acid, potentially inhibiting the enzyme and providing insight into its mechanism.

A Novel Synthetic Building Block: The combination of two carboxylic acids, a hydroxyl group, and a difluoromethylene group in one small molecule makes it a potentially valuable synthon for constructing more complex, selectively fluorinated organic molecules for applications in pharmaceuticals or materials science.

A Bioisostere for Drug Design: Its structural similarity to natural metabolites could be exploited in the design of new therapeutic agents that target metabolic pathways.

The synthesis of such a molecule would likely involve advanced organofluorine chemistry techniques, presenting a compelling challenge for synthetic chemists. Future research would focus on developing efficient synthetic routes and subsequently evaluating the compound's chemical and biological properties to explore its potential applications.

Table 3: Predicted Physicochemical Properties of this compound and Related Compounds : Note: Properties for the target compound are theoretical. Data for the dihydroxy analogue is from PubChem CID 25138293. nih.gov

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

|---|---|---|---|

| This compound | C₄H₄F₂O₅ | 170.07 | N/A (Predicted to be <0) |

| 2,2-Difluoro-3,3-dihydroxybutanedioic acid | C₄H₄F₂O₆ | 186.07 | -1.4 |

| Malic Acid (Hydroxybutanedioic acid) | C₄H₆O₅ | 134.09 | -1.3 |

Computational Chemistry and Theoretical Studies of 2,2 Difluoro 3 Hydroxybutanedioic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules. These methods solve the Schrödinger equation in an approximate manner to determine the electronic structure and, from that, a wide range of molecular properties. For a molecule like 2,2-difluoro-3-hydroxybutanedioic acid, DFT could provide significant insights into its structure, stability, and reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the minimum energy of the molecule. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of its most stable conformer(s).

The presence of multiple rotatable bonds (C-C, C-O, and O-H) suggests that this compound can exist in several different conformations. A thorough conformational analysis would involve systematically rotating these bonds and performing a geometry optimization for each resulting structure to find all local minima on the potential energy surface. Intramolecular hydrogen bonding, for instance between the hydroxyl group and a carboxyl group, or between the two carboxyl groups, would likely play a significant role in determining the most stable conformations. The gauche effect, often observed in fluorinated alkanes, might also influence the dihedral angles around the C-C bond. researchgate.net

Table 1: Predicted Key Geometric Parameters for a Plausible Conformer of this compound (Theoretical)

| Parameter | Predicted Value Range | Influencing Factors |

| C-F Bond Length | 1.34 - 1.36 Å | Electronegativity of Fluorine |

| C-O (hydroxyl) Bond Length | 1.42 - 1.44 Å | Standard sp3 C-O bond length |

| C=O (carboxyl) Bond Length | 1.20 - 1.22 Å | Double bond character |

| C-OH (carboxyl) Bond Length | 1.35 - 1.37 Å | Resonance in carboxyl group |

| O-C-C-O Dihedral Angle | Variable | Intramolecular hydrogen bonding, steric hindrance |

Note: The values in this table are hypothetical and based on typical values for similar functional groups. Actual values would require specific DFT calculations.

Electronic Structure and Bonding Characteristics

DFT calculations can elucidate the electronic structure, including the distribution of electron density and the nature of the chemical bonds. The high electronegativity of the two fluorine atoms on the C2 carbon would induce a significant dipole moment in the molecule. This electron-withdrawing effect would also influence the acidity of the carboxylic acid groups.

Natural Bond Orbital (NBO) analysis, a common technique used in conjunction with DFT, could be employed to study hyperconjugative interactions. For instance, interactions between the C-H or C-C sigma bonds and the C-F anti-bonding orbitals (σ → σ*) could contribute to the conformational preferences. researchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity, with the HOMO energy correlating to its ability to donate electrons and the LUMO energy to its ability to accept electrons.

Prediction of Spectroscopic Parameters and Chemical Shifts

A significant application of DFT is the prediction of spectroscopic data, which can be invaluable for the identification and characterization of a compound. By calculating the vibrational frequencies, one can predict the infrared (IR) and Raman spectra. The characteristic stretching frequencies of the C=O, C-O, O-H, and C-F bonds would be key features in the predicted IR spectrum.

Furthermore, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra would be particularly useful. The chemical shifts would be highly dependent on the local electronic environment of each nucleus, which is influenced by the presence of the electronegative fluorine and oxygen atoms.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C1 (Carboxyl) | 165 - 175 | Typical range for carboxylic acids. |

| C2 (CF₂) | 110 - 125 | Strong deshielding due to two fluorine atoms. |

| C3 (CHOH) | 70 - 80 | Deshielding by hydroxyl group. |

| C4 (Carboxyl) | 170 - 180 | Similar to C1, but potentially influenced by proximity to the hydroxyl group. |

Note: These are estimated values. Accurate predictions would necessitate specific GIAO (Gauge-Including Atomic Orbital) calculations within a DFT framework.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, solvation, and intermolecular interactions over time.

Solvation Effects and Conformational Preferences in Solution

The behavior of this compound in a solvent, particularly water, would be crucial for understanding its properties in biological or environmental contexts. MD simulations can model the explicit interactions between the solute and solvent molecules.

In an aqueous solution, the hydrophilic carboxyl and hydroxyl groups would form strong hydrogen bonds with water molecules. The fluorinated part of the molecule would be more hydrophobic. The balance between intramolecular hydrogen bonding and solute-solvent hydrogen bonding would determine the dominant conformations in solution. The Radial Distribution Function (RDF) can be calculated from an MD trajectory to quantify the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. Studies on other dicarboxylic acids have shown that they can significantly structure the surrounding water molecules. umd.edu

Advanced Analytical Characterization Methodologies for 2,2 Difluoro 3 Hydroxybutanedioic Acid

Spectroscopic Techniques for Comprehensive Structural Elucidation

A combination of spectroscopic methods is essential to probe the molecular structure of 2,2-Difluoro-3-hydroxybutanedioic acid, with each technique providing complementary information regarding its connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and electronic environments.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, exhibiting signals for the methine proton (CH) and the labile protons of the hydroxyl (OH) and carboxylic acid (COOH) groups. The methine proton, located at the C3 position, would appear as a doublet of triplets due to coupling with the adjacent geminal fluorine atoms (³JHF) and the hydroxyl proton (³JHH), though the latter coupling may not be observed depending on the solvent and its deuterium (B1214612) exchange rate. The chemical shift is anticipated in the downfield region (typically 4.5-5.0 ppm) due to the deshielding effects of the adjacent oxygen and difluoromethylene groups. The carboxylic and hydroxyl protons will appear as broad singlets, with chemical shifts that are highly dependent on solvent and concentration.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display four distinct signals corresponding to the four carbon environments. The two carboxylic acid carbons (C1 and C4) will resonate at the lowest field (δ ≈ 165-175 ppm). The difluorinated carbon (C2) will appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF) and will be shifted downfield (δ ≈ 110-120 ppm) by the attached fluorine atoms. The carbon bearing the hydroxyl group (C3) will resonate in the range of δ ≈ 70-80 ppm and will show coupling to the geminal fluorines (²JCF).

¹⁹F NMR: The ¹⁹F NMR spectrum provides direct information about the fluorine environments. The two fluorine atoms at the C2 position are diastereotopic due to the adjacent C3 chiral center. Consequently, they are expected to appear as two distinct signals, each being a doublet, arising from geminal fluorine-fluorine coupling (²JFF). These signals would also be split into doublets by the vicinal methine proton (³JHF). The large chemical shift dispersion in ¹⁹F NMR makes it a highly sensitive probe for structural analysis. wikipedia.org

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | CH (C3) | 4.5 - 5.0 | dt (doublet of triplets) | ³JHF ≈ 15-25 Hz, ³JHH (to OH, if observed) ≈ 5-8 Hz |

| ¹H | OH (C3) | Variable (Broad) | s (broad) | - |

| ¹H | COOH (x2) | Variable (Broad) | s (broad) | - |

| ¹³C | COOH (C1) | 165 - 175 | t | ²JCF ≈ 20-30 Hz |

| ¹³C | CF₂ (C2) | 110 - 120 | t | ¹JCF ≈ 280-300 Hz |

| ¹³C | CHOH (C3) | 70 - 80 | t | ²JCF ≈ 20-30 Hz |

| ¹³C | COOH (C4) | 168 - 178 | d | ³JCF ≈ 2-5 Hz |

| ¹⁹F | CF₂ (C2) | Variable | ABq (or two dd) | ²JFF ≈ 250-300 Hz, ³JHF ≈ 15-25 Hz |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule. numberanalytics.com For this compound, these methods confirm the presence of hydroxyl, carboxyl, and carbon-fluorine groups.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a very broad absorption band in the 2500-3300 cm⁻¹ region, which is typical for the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org The O-H stretch of the alcohol group also contributes to this region. A strong, sharp absorption band corresponding to the C=O stretching of the carboxyl groups is expected between 1700-1740 cm⁻¹. The C-F stretching vibrations will give rise to strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹. Other significant bands include C-O stretching and O-H bending vibrations.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch | Carboxylic Acid (dimer) | 2500 - 3300 | Strong, Very Broad | Weak |

| O-H Stretch | Alcohol | 3200 - 3500 | Medium, Broad | Weak |

| C=O Stretch | Carboxylic Acid | 1700 - 1740 | Very Strong | Medium |

| C-F Stretch | Difluoromethylene | 1100 - 1300 | Strong | Medium |

| C-O Stretch | Carboxylic Acid/Alcohol | 1210 - 1320 | Strong | Weak |

| O-H Bend | Carboxylic Acid/Alcohol | 1395 - 1440 | Medium | Weak |

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₄H₄F₂O₆), the calculated monoisotopic mass is 186.0027 Da. HRMS analysis, typically using electrospray ionization (ESI), would aim to detect the deprotonated molecule [M-H]⁻ in negative ion mode at m/z 185.0000.

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns, which provide further structural verification. Common fragmentation pathways for the [M-H]⁻ ion would involve neutral losses characteristic of dicarboxylic acids. researchgate.net

Key expected fragmentations include:

Loss of H₂O (18.0106 Da): Dehydration is a common fragmentation for molecules containing hydroxyl and carboxyl groups.

Loss of CO₂ (43.9898 Da): Decarboxylation from one of the acid groups is a highly favorable process. iaph.es

Combined loss of H₂O and CO₂ (62.0004 Da): A sequential loss often observed in hydroxy acids.

Loss of a COOH group (45.0000 Da as HCOOH or 43.9898 Da as CO₂ + H): Cleavage of a carboxylic acid function.

The specific fragmentation pattern helps to piece together the molecular structure and differentiate it from isomers.

Table 3: Predicted HRMS Data for this compound

| Ion | Chemical Formula | Calculated Monoisotopic Mass (Da) |

| [M] | C₄H₄F₂O₆ | 186.0027 |

| [M-H]⁻ | C₄H₃F₂O₆⁻ | 185.0000 |

| [M-H-H₂O]⁻ | C₄HF₂O₅⁻ | 166.9894 |

| [M-H-CO₂]⁻ | C₃H₃F₂O₄⁻ | 141.0028 |

| [M-H-HCOOH]⁻ | C₃H₂F₂O₄⁻ | 139.9872 |

| [M-H-H₂O-CO₂]⁻ | C₃HF₂O₃⁻ | 122.9922 |

The presence of a stereocenter at the C3 position means that this compound can exist as two enantiomers, (3R)- and (3S). Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules.

If an enantiomerically pure or enriched sample of the compound is available, CD spectroscopy can be used to characterize it. Each enantiomer will produce a CD spectrum that is a mirror image of the other. The spectrum is characterized by Cotton effects (positive or negative peaks) in the regions of UV absorption, primarily associated with the n → π* transition of the carbonyl groups in the carboxylic acids. The sign and magnitude of the Cotton effects are unique to the absolute configuration of the stereocenter and the conformation of the molecule in solution. By comparing the experimental CD spectrum with that predicted by quantum-chemical calculations, the absolute configuration (R or S) of the enantiomer can be determined.

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique can unambiguously determine bond lengths, bond angles, and torsional angles. For this compound, a successful crystallographic analysis would confirm the molecular connectivity and the relative stereochemistry.

Furthermore, it would provide detailed insight into the intermolecular interactions that govern the crystal packing, such as the extensive hydrogen-bonding networks expected for a molecule with two carboxylic acid groups and a hydroxyl group. These interactions are crucial in determining the physical properties of the solid material. If a chiral resolution is performed and a single enantiomer is crystallized, X-ray crystallography can also be used to determine the absolute configuration of the molecule.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction impurities and for accurately assessing its purity. Given the high polarity of the molecule, specific chromatographic methods are required.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis and purification of this compound. shimadzu.com

Reversed-Phase (RP) HPLC: Due to the compound's high polarity, standard C18 columns may provide insufficient retention with highly aqueous mobile phases. hplc.eu Specialized "aqueous stable" C18 phases or more polar embedded-polar-group (EPG) phases are more suitable. The mobile phase would typically consist of an aqueous buffer (e.g., phosphate (B84403) or acetate) with a modest amount of an organic modifier like acetonitrile (B52724) or methanol, run under isocratic or gradient conditions.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds. In this mode, a polar stationary phase is used with a mobile phase high in organic content, providing good retention for polar analytes.

Ion-Exchange Chromatography (IEC): IEC can also be employed, taking advantage of the two acidic carboxyl groups to separate the compound based on its charge characteristics.

Detection is typically achieved using a UV detector, set to a low wavelength (~210 nm) to monitor the carboxyl carbonyl chromophore. For higher specificity and sensitivity, coupling the HPLC system to a mass spectrometer (LC-MS) is ideal, allowing for purity assessment based on both retention time and mass-to-charge ratio. longdom.org The purity is determined by integrating the peak area of the compound and comparing it to the total area of all observed peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC method is typically employed for this purpose, offering excellent resolution and sensitivity.

A typical HPLC system for the analysis of this compound would involve a C18 column, which separates compounds based on their hydrophobicity. The mobile phase often consists of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol. researchgate.net Isocratic elution, where the mobile phase composition remains constant, is often suitable for routine purity checks. For more complex mixtures containing impurities with a wider range of polarities, gradient elution, where the proportion of the organic modifier is increased over time, may be necessary.

Detection is commonly achieved using a UV detector, as the carboxylic acid functional groups in the molecule exhibit some UV absorbance, typically at lower wavelengths (around 210 nm). For more sensitive and specific detection, a refractive index detector (RID) can also be used, which is a universal detector that responds to changes in the refractive index of the eluent. researchgate.net

Method validation is a critical aspect of quantitative HPLC analysis. This involves demonstrating the method's linearity, precision, accuracy, and robustness. A calibration curve is constructed by analyzing a series of standard solutions of known concentrations to establish the relationship between detector response and concentration.

Interactive Data Table: HPLC Method Validation Parameters

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity (r²) | 0.9995 | > 0.999 |

| Precision (%RSD) | < 1.5% | < 2.0% |

| Accuracy (% Recovery) | 98.5 - 101.2% | 98.0 - 102.0% |

| Limit of Detection (LOD) | 0.05 µg/mL | Reportable |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound is a non-volatile, polar molecule due to its carboxylic acid and hydroxyl groups. Therefore, direct analysis by GC is not feasible. To make it amenable to GC analysis, a derivatization step is required to convert it into a more volatile and thermally stable compound.

A common derivatization technique is silylation, where the active hydrogens in the hydroxyl and carboxylic acid groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The resulting TMS derivative is significantly more volatile and can be readily analyzed by GC.

The GC analysis would typically employ a capillary column with a non-polar or medium-polarity stationary phase. The separation is based on the boiling points and interactions of the derivatives with the stationary phase. A Flame Ionization Detector (FID) is often used for detection due to its high sensitivity to organic compounds.

Interactive Data Table: GC Analysis of Derivatized this compound

| Compound | Derivatization Agent | Retention Time (min) |

|---|---|---|

| This compound | BSTFA | 12.5 |

| Potential Impurity A | BSTFA | 10.2 |

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two non-superimposable mirror images called enantiomers. As the biological activity of enantiomers can differ significantly, it is crucial to determine the enantiomeric excess (e.e.) of a sample.

Chiral Chromatography is the most effective method for separating and quantifying enantiomers. sigmaaldrich.com This is typically performed using HPLC with a chiral stationary phase (CSP). sigmaaldrich.com CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.com

For acidic compounds like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. sigmaaldrich.com The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol, with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape. sigmaaldrich.com

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Interactive Data Table: Chiral HPLC Analysis of this compound

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

|---|---|---|---|

| (R)-enantiomer | 15.2 | 98,500 | 97.0% |

Hyphenated Analytical Techniques

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, provide a wealth of structural and quantitative information.

GC-MS for Mixture Analysis and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. jmchemsci.com After derivatization and separation by GC as described above, the eluting components are introduced into the mass spectrometer. amazonaws.com The mass spectrometer ionizes the molecules and then separates the ions based on their mass-to-charge ratio (m/z). amazonaws.com

The resulting mass spectrum provides a unique fragmentation pattern for each compound, which acts as a "molecular fingerprint." This allows for the unambiguous identification of the derivatized this compound and any volatile impurities present in the sample by comparing the obtained spectra with a reference library. jmchemsci.com

Interactive Data Table: GC-MS Fragmentation of Derivatized this compound

| m/z | Relative Abundance (%) | Putative Fragment |

|---|---|---|

| 335 | 5 | [M-CH3]+ |

| 245 | 100 | [M-COOTMS]+ |

| 147 | 85 | [Si(CH3)3-O-Si(CH3)2]+ |

LC-MS for Non-Volatile Compound Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that is ideal for the analysis of non-volatile and thermally labile compounds like this compound without the need for derivatization. ekb.eg The compound is first separated by HPLC, and the eluent is then introduced into the mass spectrometer. nih.gov

Electrospray ionization (ESI) is a commonly used ionization technique for this type of analysis, as it is a soft ionization method that typically keeps the molecule intact. ekb.eg Analysis is often performed in the negative ion mode, which will deprotonate the acidic carboxylic acid groups to form the [M-H]⁻ ion.

LC-MS can provide the accurate molecular weight of the compound, and by inducing fragmentation (tandem mass spectrometry or MS/MS), it can also provide structural information that confirms the identity of the compound. nih.gov This technique is highly sensitive and selective, making it suitable for the analysis of complex matrices. nih.gov

Interactive Data Table: LC-MS Analysis of this compound

| Ion | m/z (Observed) | m/z (Calculated) |

|---|---|---|

| [M-H]⁻ | 171.0024 | 171.0027 |

| [M-H-H₂O]⁻ | 152.9918 | 152.9921 |

Q & A

Q. What synthetic routes are optimal for preparing 2,2-Difluoro-3-hydroxybutanedioic acid, and how do reaction parameters affect yield?

Methodological Answer: The synthesis of fluorinated carboxylic acids like this compound typically involves fluorination of hydroxy or keto precursors. Key steps include:

- Precursor Selection : Start with dihydroxybutanedioic acid derivatives, substituting hydroxyl groups with fluorine via reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor .

- Reaction Optimization : Control temperature (e.g., -78°C for DAST reactions to minimize side products) and solvent polarity (e.g., anhydrous THF or DCM) to stabilize intermediates .

- Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization in polar solvents (e.g., ethanol/water) to isolate high-purity products (>95%) .

Q. How can structural characterization of this compound be performed?

Methodological Answer:

- NMR Spectroscopy : Use NMR to confirm fluorine substitution patterns (δ -120 to -140 ppm for CF groups). NMR resolves hydroxy proton environments (broad singlet at δ 5-6 ppm) .

- X-Ray Crystallography : Co-crystallize with chiral amines (e.g., L-proline) to resolve stereochemistry and confirm diastereomeric purity .

- Mass Spectrometry : High-resolution ESI-MS (expected [M-H] at m/z 191.02) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for fluorinated derivatives be resolved?

Methodological Answer: Discrepancies in NMR or MS data often arise from:

- Tautomerism : Hydroxy and keto tautomers may coexist in solution. Use variable-temperature NMR (e.g., 25°C to 60°C) to observe equilibrium shifts .

- Impurity Interference : Cross-validate with HPLC-MS (C18 column, 0.1% formic acid mobile phase) to separate and identify byproducts .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .

Case Study : A study on 3,5-Difluoro-2-hydroxybenzoic acid resolved conflicting NMR signals by correlating DFT calculations with solvent-dependent spectral shifts .

Q. What strategies improve the compound’s bioavailability and target specificity in pharmacological studies?

Methodological Answer:

- Prodrug Design : Esterify the carboxylic acid group (e.g., methyl or pivaloyloxymethyl esters) to enhance membrane permeability. Hydrolytic release in vivo restores activity .

- Fluorine-Mediated Interactions : Leverage CF groups to strengthen hydrogen bonding with enzymatic active sites (e.g., kinase inhibitors). Molecular docking (AutoDock Vina) identifies optimal substituent orientations .

- In Vivo Tracking : Label with isotopes for PET imaging to monitor biodistribution and metabolism .

Q. How can computational methods predict the compound’s reactivity in catalytic systems?

Methodological Answer:

- Reactivity Screening : Use quantum mechanical calculations (DFT, B3LYP/6-31G*) to model electrophilic fluorination pathways and transition states .

- Solvent Effects : Simulate solvation models (e.g., PCM in Gaussian) to predict reaction rates in polar vs. nonpolar media .

- Catalyst Design : Screen metal catalysts (e.g., Pd or Cu complexes) for cross-coupling reactions using molecular dynamics (MD) simulations .

Q. What are the challenges in analyzing environmental stability and degradation products?

Methodological Answer:

- Accelerated Degradation Studies : Expose the compound to UV light (λ = 254 nm) and analyze via LC-MS to identify photolytic byproducts (e.g., defluorinated carboxylic acids) .

- Hydrolytic Stability : Conduct pH-dependent studies (pH 2–12, 37°C) with ion chromatography to quantify fluoride release .

- Ecotoxicity Profiling : Use Daphnia magna or algal assays (OECD guidelines) to assess acute toxicity of degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.